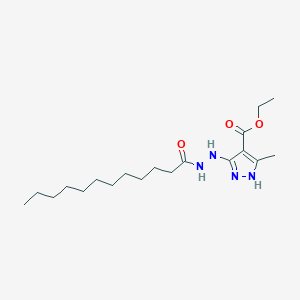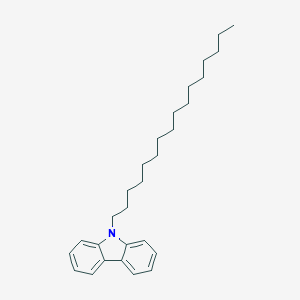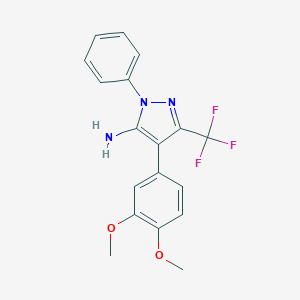
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethyl ester group, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with an ethyl ester and a methylsulfanyl group under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form alcohols.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl oxo (2-phenylethyl)aminoacetate: Similar structure but lacks the pyrimidine ring.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Contains a pyridinium ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research.
特性
分子式 |
C16H17N3O3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-15(21)12-9-18-16(23-2)19-14(12)17-10-13(20)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,17,18,19) |
InChIキー |
GIMQQPXXVZQQPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)


methanone](/img/structure/B290063.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)


![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
